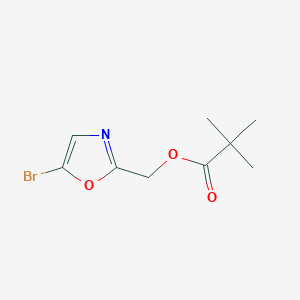

(5-bromo-1,3-oxazol-2-yl)methyl 2,2-dimethylpropanoate

CAS No.:

Cat. No.: VC13758517

Molecular Formula: C9H12BrNO3

Molecular Weight: 262.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12BrNO3 |

|---|---|

| Molecular Weight | 262.10 g/mol |

| IUPAC Name | (5-bromo-1,3-oxazol-2-yl)methyl 2,2-dimethylpropanoate |

| Standard InChI | InChI=1S/C9H12BrNO3/c1-9(2,3)8(12)13-5-7-11-4-6(10)14-7/h4H,5H2,1-3H3 |

| Standard InChI Key | PAKMRNHZJGZCFT-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C(=O)OCC1=NC=C(O1)Br |

| Canonical SMILES | CC(C)(C)C(=O)OCC1=NC=C(O1)Br |

Introduction

Synthesis

The synthesis of (5-bromo-1,3-oxazol-2-yl)methyl 2,2-dimethylpropanoate could involve several steps, starting from the preparation of the oxazole ring. Typically, oxazoles are synthesized through condensation reactions involving amino acids or their derivatives. The bromination step would likely involve electrophilic aromatic substitution, and the esterification could be achieved through a reaction with 2,2-dimethylpropanoic acid or its derivatives.

Potential Applications

While specific applications of (5-bromo-1,3-oxazol-2-yl)methyl 2,2-dimethylpropanoate are not documented, compounds with similar structures often find use in pharmaceuticals, agrochemicals, or as intermediates in organic synthesis. The presence of the bromo group suggests potential for further functionalization, which could be useful in medicinal chemistry for developing new drugs.

Spectroscopic Characterization

Characterization of this compound would typically involve spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These techniques would provide detailed information about the molecular structure and purity.

| Technique | Expected Findings |

|---|---|

| H NMR | Signals corresponding to the methyl groups, oxazole protons, and ester methylene protons. |

| C NMR | Peaks for the carbonyl carbon, oxazole ring carbons, and methyl carbons. |

| IR Spectroscopy | Absorption bands for the ester carbonyl group and oxazole ring. |

| MS | Molecular ion peak corresponding to . |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume